N-(2,6-dimethylphenyl)-1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
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Overview
Description
N-(2,6-dimethylphenyl)-1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazoline core, a sulfonamide group, and a dimethylphenyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide typically involves multiple steps. One common route starts with the preparation of 2,6-dimethylaniline, which is then reacted with various reagents to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethylene glycol and may require cooling in an ice bath to control the reaction temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions can vary but often include controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,6-dimethylphenyl)-1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies related to enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,6-dimethylphenyl)acetamide: This compound shares a similar phenyl ring structure but differs in its functional groups and overall structure.
N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide: Another related compound with a piperazine ring, used in different applications.
Uniqueness
N-(2,6-dimethylphenyl)-1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide is unique due to its combination of a quinazoline core and a sulfonamide group, which imparts specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C18H21N3O3S |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1,3-dimethyl-2-oxo-4H-quinazoline-6-sulfonamide |
InChI |
InChI=1S/C18H21N3O3S/c1-12-6-5-7-13(2)17(12)19-25(23,24)15-8-9-16-14(10-15)11-20(3)18(22)21(16)4/h5-10,19H,11H2,1-4H3 |
InChI Key |
HIBQXWKGYXHFGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N(C3)C)C |
Origin of Product |
United States |
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